molecular formula C17H15F2N3O3 B6451764 4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640822-30-4

4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6451764
CAS No.: 2640822-30-4
M. Wt: 347.32 g/mol
InChI Key: DSHZATXJVDQMBU-UHFFFAOYSA-N
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Description

4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a pyridine ring, an azetidine ring, and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,4-difluorophenylacetic acid with azetidine-3-ol under specific conditions to form the azetidine intermediate. This intermediate is then coupled with pyridine-2-carboxylic acid under appropriate conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}oxy)pyridine-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural elements, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c18-11-2-1-10(14(19)6-11)5-16(23)22-8-13(9-22)25-12-3-4-21-15(7-12)17(20)24/h1-4,6-7,13H,5,8-9H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZATXJVDQMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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